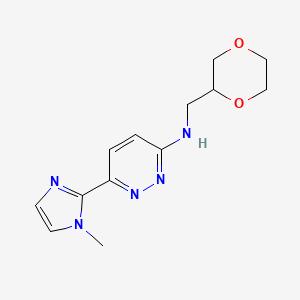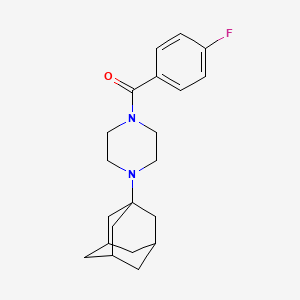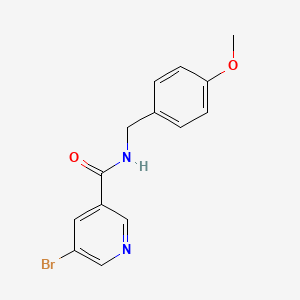
N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine, also known as compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine A is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to activate immune cells that play a role in inflammation.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been shown to protect neurons from damage and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine A in lab experiments include its potent activity against cancer cells and its anti-inflammatory and neuroprotective properties. However, the limitations include the complexity of its synthesis method and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine A. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. In addition, the development of analogs of N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine A may lead to the discovery of more potent and selective N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amines for the treatment of cancer, inflammation, and neurological disorders.
In conclusion, N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine A is a promising small molecule that has shown potential in the treatment of various diseases. Its complex synthesis method and mechanism of action make it an interesting target for further research. The future directions for research on N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine A are numerous, and its therapeutic potential warrants further investigation.
Méthodes De Synthèse
Compound A can be synthesized using a multi-step process that involves the reaction of various reagents in a specific sequence. The final product is obtained through purification and isolation techniques. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Furthermore, it has been demonstrated to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-6-(1-methylimidazol-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-18-5-4-14-13(18)11-2-3-12(17-16-11)15-8-10-9-19-6-7-20-10/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZFGVPSMIWMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(C=C2)NCC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
methanone](/img/structure/B5375176.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)

![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)
![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)